molecular formula C12H16BrNO B13028991 3-Bromo-1-(4-methoxybenzyl)-3-methylazetidine

3-Bromo-1-(4-methoxybenzyl)-3-methylazetidine

Katalognummer: B13028991
Molekulargewicht: 270.17 g/mol
InChI-Schlüssel: SDZVULRJQSMSSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-1-(4-methoxybenzyl)-3-methylazetidine is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(4-methoxybenzyl)-3-methylazetidine typically involves the reaction of 3-methylazetidine with 4-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-1-(4-methoxybenzyl)-3-methylazetidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Formation of azido, thio, or alkoxy derivatives.

    Oxidation Reactions: Formation of N-oxides or other oxidized species.

    Reduction Reactions: Formation of dehalogenated azetidines.

Wissenschaftliche Forschungsanwendungen

3-Bromo-1-(4-methoxybenzyl)-3-methylazetidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Bromo-1-(4-methoxybenzyl)-3-methylazetidine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the methoxybenzyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Bromo-1-(4-methoxybenzyl)pyrrolidin-2-one
  • 3-Bromo-1-(4-methoxybenzyl)piperidine-2,6-dione

Uniqueness

3-Bromo-1-(4-methoxybenzyl)-3-methylazetidine is unique due to its azetidine core, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the bromine atom and the methoxybenzyl group further enhances its reactivity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C12H16BrNO

Molekulargewicht

270.17 g/mol

IUPAC-Name

3-bromo-1-[(4-methoxyphenyl)methyl]-3-methylazetidine

InChI

InChI=1S/C12H16BrNO/c1-12(13)8-14(9-12)7-10-3-5-11(15-2)6-4-10/h3-6H,7-9H2,1-2H3

InChI-Schlüssel

SDZVULRJQSMSSH-UHFFFAOYSA-N

Kanonische SMILES

CC1(CN(C1)CC2=CC=C(C=C2)OC)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.